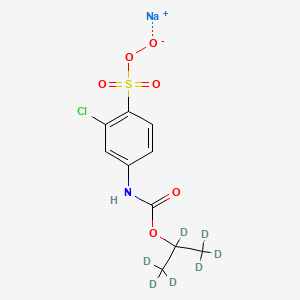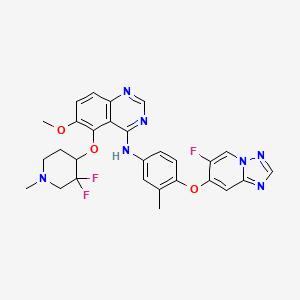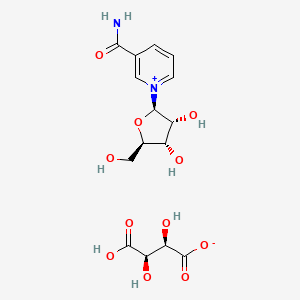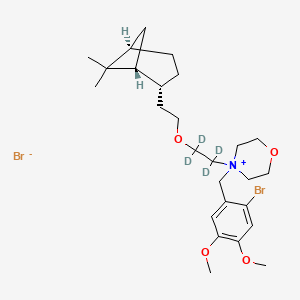
Pinaverium bromide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pinaverium bromide-d4 is a deuterated form of pinaverium bromide, a quaternary ammonium compound used primarily as an antispasmodic agent. It is employed in the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome and functional disorders of the biliary tract. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pinaverium bromide-d4 involves several steps, starting with the preparation of key intermediates. One common method involves the bromination of 2-bromo-4,5-dimethoxybenzyl bromide, followed by a series of reactions to introduce the deuterium atoms. The reaction conditions typically involve the use of non-polar solvents, sulfuric acid, and bromine sources .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for research and pharmaceutical applications .
化学反应分析
Types of Reactions: Pinaverium bromide-d4 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of bromine atoms with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
科学研究应用
Pinaverium bromide-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of pinaverium bromide in the body.
Drug Development: Helps in understanding the drug’s mechanism of action and optimizing its therapeutic efficacy.
Biological Research: Employed in studies investigating the effects of calcium channel blockers on gastrointestinal motility and smooth muscle relaxation.
Industrial Applications: Utilized in the development of new formulations and delivery systems for gastrointestinal medications
作用机制
Pinaverium bromide-d4 exerts its effects by acting as a selective and specific voltage-dependent calcium channel blocker. It inhibits calcium influx into intestinal smooth muscle cells, leading to muscle relaxation and reduced gastrointestinal motility. This action helps alleviate symptoms associated with irritable bowel syndrome and other functional gastrointestinal disorders. The compound interacts with the 1,4-dihydropyridine binding sites on L-type calcium channels, stabilizing a non-conducting state and preventing muscle contractions .
相似化合物的比较
Trimebutine: Another antispasmodic agent used for gastrointestinal disorders.
Mebeverine: A muscle relaxant that targets the smooth muscles of the gastrointestinal tract.
Alverine: An antispasmodic that works by relaxing the muscles in the gut.
Uniqueness of Pinaverium Bromide-d4: this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for calcium channels in the gastrointestinal tract makes it particularly effective for treating irritable bowel syndrome and related disorders. Additionally, its ability to provide long-lasting relief from gastrointestinal symptoms sets it apart from other similar compounds .
属性
分子式 |
C26H41Br2NO4 |
|---|---|
分子量 |
595.4 g/mol |
IUPAC 名称 |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |
InChI |
InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m1./s1/i8D2,12D2; |
InChI 键 |
IKGXLCMLVINENI-VAVDFWPTSA-M |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])OCC[C@H]1CC[C@@H]2C[C@H]1C2(C)C)[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC.[Br-] |
规范 SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


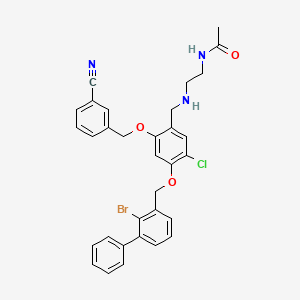
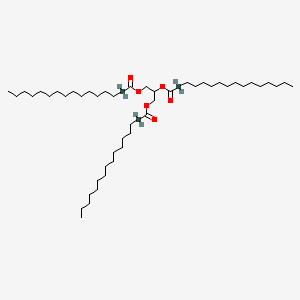
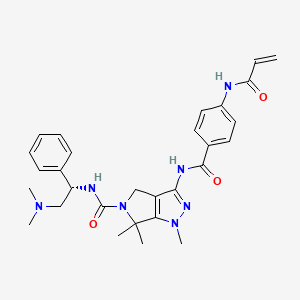
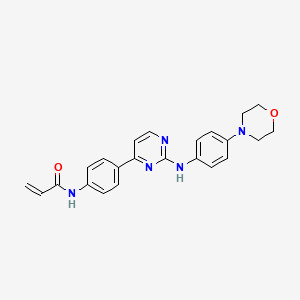
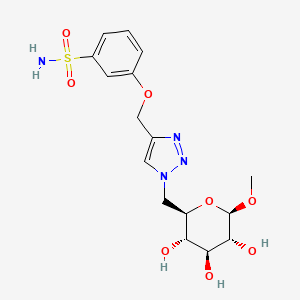
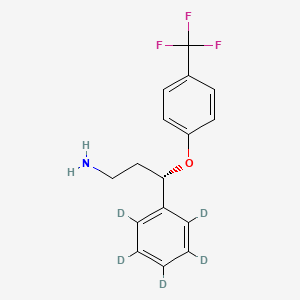
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)
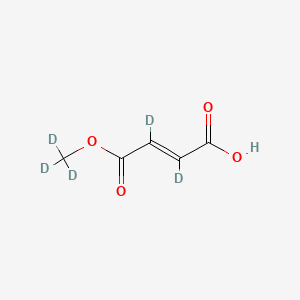
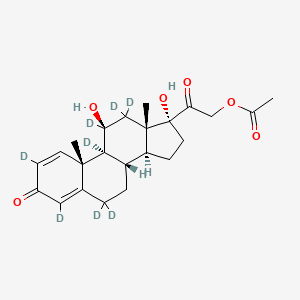
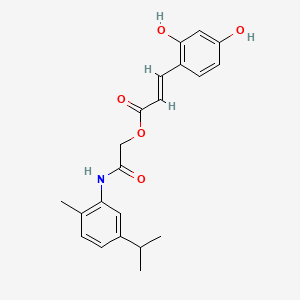
![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
